Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are recognized for their diverse pharmacological properties. This compound is particularly significant in medicinal chemistry due to its potential applications in developing therapeutic agents, particularly those targeting thromboembolic diseases. The compound's structure includes a pyrazolo ring fused with a pyridine moiety, which contributes to its biological activity.
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate can be synthesized through various chemical reactions involving specific precursors. The classification of this compound falls under heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their rings. Its molecular formula is CHClN, indicating the presence of multiple functional groups that enhance its reactivity and potential biological interactions.
The synthesis of methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate typically involves several key steps:
The molecular structure of methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate features a pyrazolo ring fused with a pyridine ring and a carboximidate functional group. The presence of the fluorobenzyl group enhances its lipophilicity and potential interaction with biological targets.
Key structural data include:
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate can participate in various chemical reactions due to its functional groups:
These reactions are facilitated by the compound's ability to stabilize intermediates due to resonance within its heterocyclic structure .
The mechanism of action for methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate primarily involves interactions at the molecular level with specific biological targets. Its structure allows it to bind effectively to enzymes or receptors involved in thromboembolic pathways:
Research indicates that compounds within this class have shown promise in modulating biological pathways related to cardiovascular diseases .
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate exhibits several notable physical and chemical properties:
These properties are crucial for its handling in laboratory settings and potential applications in drug formulation .
Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidate has several scientific applications:
The ongoing research into pyrazolo[3,4-b]pyridines highlights their versatility and importance in medicinal chemistry .
The pyrazolo[3,4-b]pyridine scaffold is synthesized through convergent nucleophilic substitution reactions, where halogenated pyridine precursors react with hydrazine derivatives under controlled conditions. A critical step involves the cyclocondensation of 2-chloro-3-formylpyridine with hydrazine hydrate, forming the fused heterocyclic core. The 3-cyano substituent is subsequently introduced via nucleophilic aromatic substitution (SNAr) using cyanide sources, enabling further functionalization at the C3 position. This method provides the essential 3-cyano-1H-pyrazolo[3,4-b]pyridine intermediate, which serves as the substrate for fluorobenzyl incorporation and carbimidate formation. The reaction typically requires polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C) to achieve >85% cyclization efficiency [1] [6].
The transformation of the 3-cyano group to the carbimidate functionality leverages nucleophilic addition-elimination kinetics under basic conditions. As demonstrated in US Patent US6743798B1, treatment of 3-cyano-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine with sodium methoxide (NaOMe) in anhydrous methanol at room temperature triggers rapid cyano group activation. The mechanism proceeds via:
Table 1: Optimization of Carbimidate Synthesis
NaOMe Equivalents | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|
3.0 | 20 | 2 | 92 |
2.0 | 20 | 4 | 78 |
3.0 | 40 | 1 | 85* |
3.0 | 0 | 6 | 65 |
*Note: Higher temperatures promote hydrolysis byproducts; optimal conditions use stoichiometric NaOMe at RT [1] [10]
This 2-hour reaction achieves near-quantitative conversion (>92% yield) without intermediate isolation, with the carbimidate product remaining in solution for direct use in downstream reactions such as riociguat synthesis [1] [8]. The electron-donating nature of the adjacent pyridine nitrogen facilitates nucleophilic attack, while the fluorobenzyl group’s steric profile minimizes dimerization side reactions.
Achieving N1-selective alkylation of the pyrazolo[3,4-b]pyridine core presents challenges due to competing N2-alkylation and quaternary salt formation. Regiocontrol is accomplished through:
The electrophile 2-fluorobenzyl bromide exhibits higher reactivity than its chloride analog, with bromide displacement kinetics showing a 5-fold rate increase. Catalytic systems like palladium on carbon (Pd/C) further improve yields (98% vs. 75% uncatalyzed) by facilitating oxidative addition. Crucially, the fluorine atom’s ortho-position creates steric hindrance that prevents π-stacking and polymerization, a phenomenon confirmed by X-ray crystallography in related compounds [2] [5] [9].
Table 2: Catalyst Screening for Fluorobenzylation Regioselectivity
Catalyst System | Solvent | N1:N2 Ratio | Yield (%) |
---|---|---|---|
None | DMF | 3:1 | 68 |
Pd/C (5 mol%) | THF | 20:1 | 98 |
TBAB (10 mol%) | Toluene/H₂O | 15:1 | 92 |
18-Crown-6 | Acetonitrile | 8:1 | 76 |
Optimal Pd/C loading suppresses dialkylation byproducts [5] [10]
The pyrazolo[3,4-b]pyridine system exhibits protonropic tautomerism between 1H and 2H isoforms, significantly influencing reactivity and biological activity. Methyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbimidate is stabilized in the 1H-form due to:
Comparative NMR studies (DMSO-d₆) reveal deshielding of the C4 proton (δ 8.95 ppm) in the 1H-tautomer versus δ 8.25 ppm in 2H-variants, serving as a diagnostic marker. The fluorobenzyl group elevates the energy barrier for tautomerization to 18.7 kcal/mol (vs. 9.3 kcal/mol in unsubstituted analogs), effectively "locking" the preferred tautomer for pharmaceutical applications like riociguat synthesis [2] [5] [8].
Table 3: Tautomeric Energy Differences in Derivatives
Substituent at N1 | ΔG‡ (kcal/mol) | 1H:2H Ratio (298K) | Dominant Form |
---|---|---|---|
H | 9.3 | 55:45 | 2H |
Methyl | 12.1 | 80:20 | 1H |
2-Fluorobenzyl | 18.7 | >99:1 | 1H |
Fluorobenzyl group maximizes 1H-form stability via steric and electronic effects [6] [9]
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3